Acceptable Intake Limit of 400 ng/day vs. Other Nitrosamine Drug Substance-Related Impurities (NDSRIs)
1-(2,3-Dichlorophenyl)-4-nitrosopiperazine is assigned an Acceptable Intake (AI) limit of 400 ng/day based on its CPCA Category 3 classification, as published by the TGA (31 January 2024) and Health Canada (15 March 2024) [1][2]. This AI is 4-fold higher (less restrictive) than the 100 ng/day AI for Category 2 NDSRIs such as N-nitroso-desmethylazelastine, and approximately 15- to 22-fold higher than the 18–26.5 ng/day AI for Category 1 nitrosamines (e.g., NDMA, NDEA) [3][4]. Conversely, it is 3.75-fold lower (more restrictive) than the 1500 ng/day AI for Category 4/5 NDSRIs such as N-nitroso-urapidil or N-nitroso-betaxolol [1]. For aripiprazole with a maximum daily dose (MDD) of 30 mg, this translates to a specification limit of approximately 13.3 ppm, significantly above the analytical noise floor of modern LC-MS/MS methods (typical LOQ 0.01–0.1 ppm), making routine QC monitoring practically feasible [5].
| Evidence Dimension | Acceptable Intake (AI) limit (ng/day) assigned by regulatory authorities |
|---|---|
| Target Compound Data | 400 ng/day (CPCA Category 3) |
| Comparator Or Baseline | N-nitroso-desmethylazelastine: 100 ng/day (CPCA Category 2); NDMA: 26.5 ng/day (CPCA Category 1); N-nitroso-urapidil: 1500 ng/day (CPCA Category 4) |
| Quantified Difference | 4× higher AI than Category 2 compounds; ~15× higher than Category 1 compounds; 3.75× lower than Category 4/5 compounds |
| Conditions | AI limits established by EMA Appendix 1, TGA, and Health Canada; applied to lifetime exposure (70 years) at maximum daily dose (MDD) of the drug product; for aripiprazole MDD = 30 mg/day |
Why This Matters
The 400 ng/day AI gives analytical method development a wider operational margin compared to more potent Category 1/2 nitrosamines, reducing the risk of failing batch release due to ultra-trace quantification challenges, while still requiring rigorous control that demands a compound-specific reference standard.
- [1] Australian Government, Therapeutic Goods Administration (TGA). Established Acceptable Intake for Nitrosamines in Medicines. Aripiprazole entry: 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine, AI 400 ng/day, CPCA Category 3. Published 31 January 2024. View Source
- [2] Health Canada. Appendix 1 to the Guidance on Nitrosamine Impurities in Medications, updated 15 March 2024. Entry: 1-(2,3-dichlorophenyl)-4-nitrosopiperazine (in Aripiprazole): 400 ng/day. Available at: https://nitrosamines.usp.org/t/health-canada-updated-the-guidance-and-appendix-1-march-15-2024/9541/2 View Source
- [3] Schlingemann, J. et al. The Carcinogenic Potency Categorization Approach (CPCA) for N-Nitrosamine Impurities: AI-to-Category Mapping. Sci. Total Environ. 2024, 912, 168788. CPCA Category Structure: Cat 1 = 18 ng/day; Cat 2 = 100 ng/day; Cat 3 = 400 ng/day; Cat 4 = 1500 ng/day; Cat 5 = 1500 ng/day. View Source
- [4] EMA. Appendix 1: Acceptable Intakes for Established N-Nitrosamines. EMA/369136/2020, Rev. 16, October 2023. Available at: https://www.ema.europa.eu/en/documents/other/appendix-1-acceptable-intakes-established-n-nitrosamines_en.pdf View Source
- [5] MediAdirect. Revised Intake Guidelines for N-Nitrosamines in Medicines. Release #182-686331, 31 January 2024. Includes AI limit for 1-(2,3-dichlorophenyl)-4-nitrosopiperazine: 400 ng/day in Aripiprazole. View Source
